molecular formula C20H22N2O2S2 B2670225 N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 946304-25-2

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No. B2670225
M. Wt: 386.53
InChI Key: LVWBDYOSUPEQHF-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Tautomeric Behavior Investigation

Tautomeric Studies and Spectroscopic Methods

Sulfonamide derivatives are a focal point in bioorganic and medicinal chemistry due to their molecular conformation or tautomeric forms, which are pivotal for their pharmaceutical and biological activities. An investigation into the tautomeric behavior of a similar sulfonamide compound using Fourier Transform infrared and nuclear magnetic resonance spectroscopy revealed insights into molecular structures and activities (Erturk, Gumus, Dikmen, & Alver, 2016).

Biocatalysis in Drug Metabolism

Microbial-based Biocatalysis

The application of microbial-based systems for the production of mammalian metabolites of biaryl-bis-sulfonamides showcases a novel approach in drug metabolism studies. This method facilitates the production of significant quantities of metabolites for structural characterization, offering a powerful tool for understanding drug metabolism and facilitating clinical investigations (Zmijewski et al., 2006).

Development of Fluorescent Molecular Probes

Fluorescent Solvatochromic Dyes

Sulfonamide derivatives have been utilized in creating fluorescent solvatochromic dyes, serving as molecular probes for studying various biological events and processes. These compounds exhibit strong solvent-dependent fluorescence, aiding in intramolecular charge transfer studies and the development of ultrasensitive probes (Diwu et al., 1997).

Synthesis of Novel Heterocyclic Compounds

Antibacterial Heterocyclic Compounds

The quest for new antibacterial agents has led to the synthesis of novel heterocyclic compounds containing a sulfonamido moiety. These compounds demonstrate significant antibacterial activity, highlighting the potential of sulfonamide derivatives in developing new therapeutic agents (Azab, Youssef, & El-Bordany, 2013).

Carbonic Anhydrase Inhibition

Inhibition of Carbonic Anhydrase Isozymes

Sulfonamide compounds have been identified as potent inhibitors of carbonic anhydrase isozymes, with applications in treating conditions such as glaucoma. These studies help in understanding the mechanism of action and the development of more effective treatments (Mincione et al., 2005).

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary depending on the compound and the extent to which it has been studied. For a specific compound, it’s best to consult the relevant scientific literature or databases. If you have any other questions or need information on a different compound, feel free to ask!


properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-4-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S2/c1-22(2)20(18-12-13-25-15-18)14-21-26(23,24)19-10-8-17(9-11-19)16-6-4-3-5-7-16/h3-13,15,20-21H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWBDYOSUPEQHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide

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